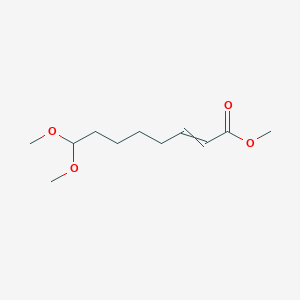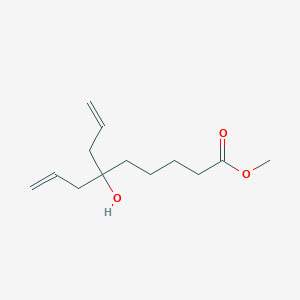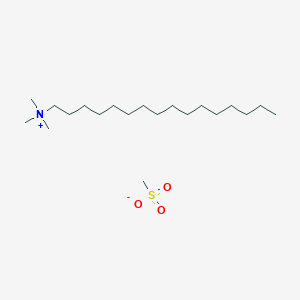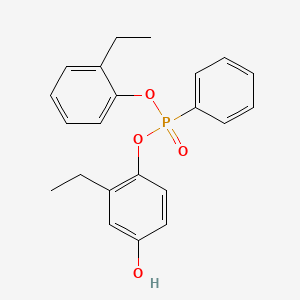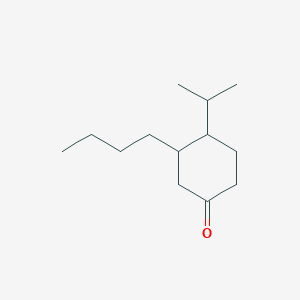
4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by the presence of a bromophenyl group and three phenyl groups attached to the pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran typically involves the reaction of 4-bromobenzaldehyde with acetophenone derivatives in the presence of a base. The reaction proceeds through an aldol condensation followed by cyclization to form the pyran ring. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of 4-phenyl-2,4,6-triphenyl-4H-pyran.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the pyran ring can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Contains a bromophenyl group and is used in organic synthesis.
4-Bromothiophenol: Contains a bromophenyl group and is used in the synthesis of sulfur-containing compounds.
4-Bromobenzophenone: Contains a bromophenyl group and is used in analytical applications.
Uniqueness
4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran is unique due to its combination of a pyran ring with multiple phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
125889-69-2 |
|---|---|
Formule moléculaire |
C29H21BrO |
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-2,4,6-triphenylpyran |
InChI |
InChI=1S/C29H21BrO/c30-26-18-16-25(17-19-26)29(24-14-8-3-9-15-24)20-27(22-10-4-1-5-11-22)31-28(21-29)23-12-6-2-7-13-23/h1-21H |
Clé InChI |
CVYDVVXGSVDCHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(C=C(O2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
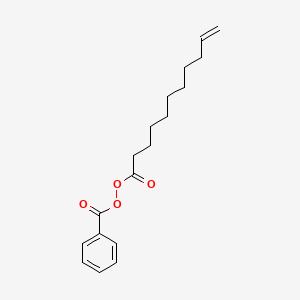
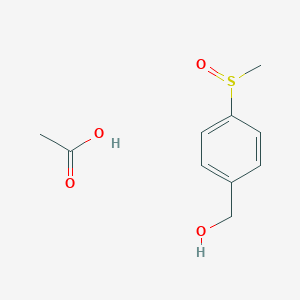
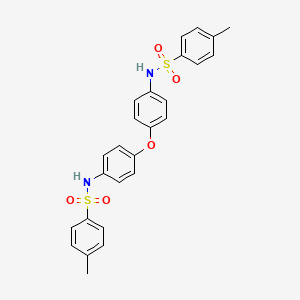
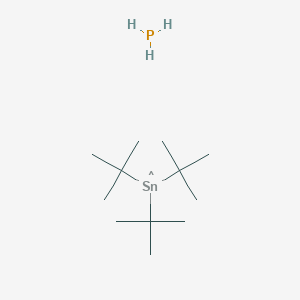
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
